molecular formula C9H14O B14699951 (1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one CAS No. 22327-37-3

(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one

Cat. No.: B14699951
CAS No.: 22327-37-3
M. Wt: 138.21 g/mol
InChI Key: OTCJUEUHCVOAFM-SFYZADRCSA-N
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Description

(1S,6R)-7,7-Dimethylbicyclo[410]heptan-3-one is a bicyclic ketone compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I). The reaction conditions often include the use of organic solvents and controlled temperatures to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the scalability of the process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to active sites, altering enzyme conformation, or interfering with substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one is unique due to its specific stereochemistry and the presence of a ketone group, which influences its reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in different scientific fields highlight its distinctiveness compared to similar compounds.

Properties

CAS No.

22327-37-3

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(1S,6R)-7,7-dimethylbicyclo[4.1.0]heptan-3-one

InChI

InChI=1S/C9H14O/c1-9(2)7-4-3-6(10)5-8(7)9/h7-8H,3-5H2,1-2H3/t7-,8+/m1/s1

InChI Key

OTCJUEUHCVOAFM-SFYZADRCSA-N

Isomeric SMILES

CC1([C@H]2[C@@H]1CC(=O)CC2)C

Canonical SMILES

CC1(C2C1CC(=O)CC2)C

Origin of Product

United States

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